molecular formula C12H20ClNO B1422446 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide CAS No. 1258650-29-1

2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

Cat. No.: B1422446
CAS No.: 1258650-29-1
M. Wt: 229.74 g/mol
InChI Key: JCHHDCMOUBGNMC-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

In Vitro Metabolism of Alachlor

Alachlor, a structurally related chloroacetanilide herbicide, undergoes metabolism in human liver microsomes, leading to the formation of a key metabolite, CDEPA. The study highlights the role of human cytochrome P450 isoforms, especially CYP 3A4, in the metabolism process, signifying the importance of understanding human-specific metabolic pathways for such compounds (Coleman et al., 1999).

N-Alkyl-N-cyclopropylanilines as Mechanistic Probes

A group of N-cyclopropyl-N-alkylanilines, including compounds with a structure similar to the one , has been studied for their reaction with nitrous acid. The research underscores the utility of such compounds as mechanistic probes, revealing insights into the specificity of cleavage and the mechanistic steps involved in the reactions of these compounds (Loeppky & Elomari, 2000).

Biodegradation and Environmental Impact

Biodegradation of Acetochlor

Research on the biodegradation of acetochlor, another chloroacetamide herbicide, provides valuable insights into the potential environmental impact and degradation pathways of similar compounds. This study identifies the involvement of the cytochrome P450 system in the N-deethoxymethylation of acetochlor, a critical step in its biodegradation, and elucidates the role of specific enzymes and gene clusters in this process (Wang et al., 2015).

Potential for Water Pollution

The leaching behavior of acetochlor and related compounds, including alachlor and metolachlor, has been studied to assess their potential for water pollution. This comparative study on parameters governing the potential for water pollution is crucial for understanding the environmental impact of chloroacetamide herbicides and may have relevance for similar compounds (Balinova, 1997).

Antibacterial Activity

Antibacterial Potential Against Klebsiella pneumoniae

Research into the antibacterial activity of acetamide derivatives, particularly focusing on Klebsiella pneumoniae, reveals that such compounds have significant potential as antibacterial agents. The study emphasizes the importance of specific structural features, such as the presence of a chloro atom, in enhancing the antibacterial activity and stabilizing the molecule in the target enzyme site (Cordeiro et al., 2020).

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO/c1-9-2-4-10(5-3-9)14(11-6-7-11)12(15)8-13/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHHDCMOUBGNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C2CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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